molecular formula C10H8F3O3- B13367946 2-Methoxy-4-trifluoromethylmethylbenzoate

2-Methoxy-4-trifluoromethylmethylbenzoate

Cat. No.: B13367946
M. Wt: 233.16 g/mol
InChI Key: DUEXFZUINYGZCY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-trifluoromethylmethylbenzoate is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-trifluoromethylmethylbenzoate typically involves the esterification of 2-Methoxy-4-trifluoromethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

2-Methoxy-4-trifluoromethylmethylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-trifluoromethylmethylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

  • 2-Methoxy-4-trifluoromethylbenzoic acid
  • 2-Methoxy-4-trifluoromethylbenzonitrile
  • 4-Trifluoromethyl-o-anisic acid

Comparison: 2-Methoxy-4-trifluoromethylmethylbenzoate is unique due to the presence of both a methoxy and a trifluoromethyl group, which impart distinct chemical and physical properties. Compared to similar compounds, it exhibits higher lipophilicity and potentially greater biological activity. The ester functional group also makes it more reactive in certain chemical reactions, providing versatility in synthetic applications.

Properties

Molecular Formula

C10H8F3O3-

Molecular Weight

233.16 g/mol

IUPAC Name

2-methoxy-4-(2,2,2-trifluoroethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-16-8-4-6(5-10(11,12)13)2-3-7(8)9(14)15/h2-4H,5H2,1H3,(H,14,15)/p-1

InChI Key

DUEXFZUINYGZCY-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=CC(=C1)CC(F)(F)F)C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.